5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)
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Overview
Description
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) is a cobalt complex of a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Preparation Methods
The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, is synthesized through a condensation reaction of pyrrole with 4-methoxybenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or dichloromethane.
Chemical Reactions Analysis
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) undergoes various types of chemical reactions:
Scientific Research Applications
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) involves its ability to act as a catalyst in various chemical reactions. The cobalt center in the compound can undergo redox reactions, allowing it to facilitate the transfer of electrons in oxidation and reduction reactions. This makes it an effective catalyst for a wide range of organic transformations .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) can be compared with other similar porphyrin-based compounds:
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: This is the ligand form of the compound without the cobalt center.
5,10,15,20-Tetrakis(4-methylphenyl)porphyrinato iron(III) chloride: This compound has an iron center instead of cobalt and is used in different catalytic applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatocobalt(III): This is a higher oxidation state of the cobalt porphyrin complex and has different redox properties compared to the cobalt(II) form.
Properties
Molecular Formula |
C48H36CoN4O4 |
---|---|
Molecular Weight |
791.8 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
QBCIMRXPMLWVML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |
Origin of Product |
United States |
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